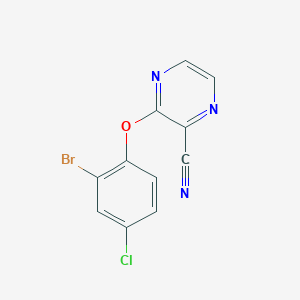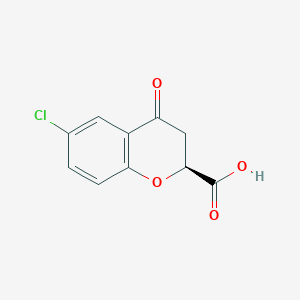
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide is an organic compound with the molecular formula C10H12IN3O2 and a molecular weight of 333.13 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a propanamide backbone, making it a unique entity in the realm of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((3-iodophenyl)amino)propanamide typically involves the reaction of 3-iodoaniline with a carbamoylating agent under controlled conditions. One common method includes the use of carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality and yield.
化学反应分析
Types of Reactions
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended carbon chains or aromatic systems.
科学研究应用
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of n-Carbamoyl-2-((3-iodophenyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
n-Carbamoyl-2-((4-iodophenyl)amino)propanamide: Similar structure with the iodine atom at the para position.
n-Carbamoyl-2-((2-iodophenyl)amino)propanamide: Similar structure with the iodine atom at the ortho position.
n-Carbamoyl-2-((3-bromophenyl)amino)propanamide: Similar structure with a bromine atom instead of iodine.
Uniqueness
n-Carbamoyl-2-((3-iodophenyl)amino)propanamide is unique due to the specific positioning of the iodine atom, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific synthetic and research applications.
属性
分子式 |
C10H12IN3O2 |
|---|---|
分子量 |
333.13 g/mol |
IUPAC 名称 |
N-carbamoyl-2-(3-iodoanilino)propanamide |
InChI |
InChI=1S/C10H12IN3O2/c1-6(9(15)14-10(12)16)13-8-4-2-3-7(11)5-8/h2-6,13H,1H3,(H3,12,14,15,16) |
InChI 键 |
GVNXCUFMFMGFBN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC(=O)N)NC1=CC(=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B14910853.png)

![4-{[(2,2,2-Trichloro-1-{[(3-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14910872.png)






![N-benzyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910907.png)
![n-(2-Morpholinoethyl)benzo[d]oxazol-2-amine](/img/structure/B14910908.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14910911.png)
![8-Chloro-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-one](/img/structure/B14910917.png)
![1-(4-Methoxybenzenesulfonyl)-8'-methyl-3',4'-dihydro-1'h-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B14910921.png)
